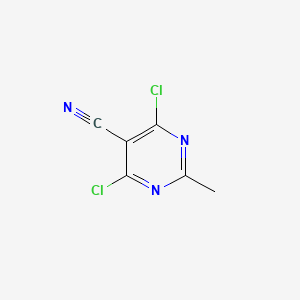

4,6-DICHLORO-2-methylpyRIMIDINE-5-CARBONITRILE

Description

The exact mass of the compound 4,6-DICHLORO-2-methylpyRIMIDINE-5-CARBONITRILE is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,6-DICHLORO-2-methylpyRIMIDINE-5-CARBONITRILE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-DICHLORO-2-methylpyRIMIDINE-5-CARBONITRILE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-2-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c1-3-10-5(7)4(2-9)6(8)11-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCXSVBJUSNPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661763 | |

| Record name | 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76574-36-2 | |

| Record name | 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-2-methylpyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,6-dichloro-2-methylpyrimidine-5-carbonitrile synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile

Abstract: 4,6-dichloro-2-methylpyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two reactive chlorine atoms and a nitrile group, makes it a versatile building block for the synthesis of complex molecular architectures, including kinase inhibitors and other biologically active agents. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, designed for researchers, chemists, and professionals in drug development. We will delve into the strategic considerations behind the chosen route, provide detailed mechanistic insights for each transformation, and present validated experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the chemical principles at play.

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Derivatives of pyrimidine-5-carbonitrile, in particular, have garnered attention for their diverse applications, including their use as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] The target molecule, 4,6-dichloro-2-methylpyrimidine-5-carbonitrile, serves as a crucial intermediate, offering multiple reactive sites for further chemical modification. The chlorine atoms at the 4 and 6 positions are excellent leaving groups for nucleophilic substitution, while the nitrile group can be hydrolyzed, reduced, or converted into other functional groups.

This guide outlines a reliable three-step synthesis commencing from the readily available starting material, 2-methyl-4,6-dihydroxypyrimidine. The chosen strategy involves:

-

C5-Formylation: Introduction of a formyl group at the 5-position via the Vilsmeier-Haack reaction.

-

Nitrile Formation: Conversion of the formyl group into the target carbonitrile.

-

Dichlorination: Replacement of the hydroxyl groups at the 4 and 6 positions with chlorine atoms.

This pathway is designed for efficiency, scalability, and high yields, leveraging well-established and understood chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the complex target molecule into more accessible precursors. The dichlorinated pyrimidine immediately suggests a dihydroxy analog as its precursor, a common and reliable transformation. The carbonitrile at the C5 position can be disconnected to a formyl group, which is readily installed onto the electron-rich pyrimidine ring via an electrophilic formylation reaction. This leads back to the simple, commercially available starting material, 2-methyl-4,6-dihydroxypyrimidine.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway and Mechanistic Insights

This section details the forward synthesis, providing both the underlying chemical principles and step-by-step protocols for each transformation.

Step 1: Vilsmeier-Haack Formylation of 2-Methyl-4,6-dihydroxypyrimidine

Principle & Causality: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7] The reaction employs a Vilsmeier reagent, a chloroiminium ion, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[6] The pyrimidine ring of 2-methyl-4,6-dihydroxypyrimidine is sufficiently electron-rich to undergo electrophilic substitution at the C5 position, which is activated by the two hydroxyl groups. The reaction with the Vilsmeier reagent leads to the formation of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.[8] Critically, under controlled conditions, this reaction proceeds without substitution of the hydroxyl groups.[8]

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde [8]

-

Reagent Preparation: In a flask equipped for stirring and under an inert atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.16 mmol) dropwise to chilled N,N-dimethylformamide (DMF, 6.3 mmol) with vigorous stirring. Maintain the temperature below 5 °C.

-

Reaction Initiation: To a suspension of 2-methyl-4,6-dihydroxypyrimidine (3.16 mmol) in 3 mL of DMF, carefully add the pre-formed Vilsmeier reagent dropwise.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the cooled reaction mixture onto crushed ice and stir overnight to ensure complete hydrolysis of any remaining reactive species.

-

Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the product, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.

Step 2: Conversion of Aldehyde to Nitrile

Principle & Causality: The transformation of an aldehyde to a nitrile is a fundamental two-stage process in organic synthesis. First, the aldehyde is condensed with hydroxylamine (usually as hydroxylamine hydrochloride) to form an aldoxime. The subsequent step is the dehydration of this aldoxime to yield the nitrile. Various dehydrating agents can be employed, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of reagent is critical to ensure compatibility with the other functional groups on the pyrimidine ring. Acetic anhydride is often a suitable choice for this transformation.

Experimental Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbonitrile

-

Oxime Formation: Suspend 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde (10 mmol) and hydroxylamine hydrochloride (11 mmol) in a suitable solvent such as pyridine or a mixture of ethanol and water.

-

Reaction Conditions: Heat the mixture to reflux for 1-2 hours until TLC analysis indicates complete conversion of the aldehyde to the intermediate aldoxime.

-

Dehydration: Cool the reaction mixture and remove the solvent under reduced pressure. To the crude aldoxime, add acetic anhydride (20-30 mmol) and heat the mixture to reflux for 2-4 hours.

-

Workup: After cooling, pour the reaction mixture into cold water to hydrolyze the excess acetic anhydride.

-

Isolation: Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and then dry thoroughly to obtain 4,6-dihydroxy-2-methylpyrimidine-5-carbonitrile.

Step 3: Dichlorination of the Pyrimidine Ring

Principle & Causality: The conversion of hydroxypyrimidines to their corresponding chloropyrimidines is a standard and crucial reaction.[9] Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[9][10] The reaction mechanism involves the activation of the hydroxyl groups (in their tautomeric keto form) by POCl₃, converting them into excellent leaving groups (dichlorophosphates). Subsequent nucleophilic attack by chloride ions displaces these groups, yielding the dichlorinated product. The reaction is typically performed using an excess of POCl₃, which acts as both the reagent and the solvent.[11] A tertiary amine base, such as N,N-dimethylaniline, is often added to act as a catalyst and to scavenge the HCl generated during the reaction.[9][11]

Experimental Protocol: Synthesis of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile

-

Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, carefully charge phosphorus oxychloride (POCl₃, 10-15 equivalents).

-

Substrate Addition: Slowly add the dried 4,6-dihydroxy-2-methylpyrimidine-5-carbonitrile (1 equivalent) to the POCl₃ with stirring.

-

Catalyst Addition: Heat the mixture to 55-60 °C. Slowly add N,N-dimethylaniline (2.1 equivalents) dropwise over 1-2 hours, maintaining the reaction temperature between 60-70 °C.[9]

-

Reaction Conditions: After the addition is complete, heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring by TLC.[11]

-

Workup: Cool the reaction mixture to room temperature. Remove the excess POCl₃ by distillation under reduced pressure. Very carefully and slowly, pour the residue onto a vigorously stirred mixture of crushed ice and water. Maintain the temperature of the quench mixture below 50 °C.[9]

-

Isolation and Purification: Adjust the pH of the resulting suspension to neutral (pH ~7) with a suitable base (e.g., 50% aqueous sodium hydroxide). Collect the precipitated solid by filtration, wash with abundant cold water, and air-dry.[9] The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. nbinno.com [nbinno.com]

- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

physicochemical properties of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile

An In-depth Technical Guide to the Physicochemical Properties of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile

Authored by a Senior Application Scientist

Foreword: Understanding the Core Utility

4,6-dichloro-2-methylpyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrimidine core is a foundational scaffold in numerous bioactive molecules, while the strategically positioned chloro, methyl, and nitrile groups offer versatile handles for synthetic modification. The two chlorine atoms, in particular, serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. This guide provides an in-depth analysis of its core physicochemical properties, offering researchers, scientists, and drug development professionals the foundational knowledge required for its effective application.

Chemical Identity and Structural Elucidation

A precise understanding of a molecule's identity is the bedrock of all subsequent research. This section defines the fundamental structural and identifying characteristics of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile.

Nomenclature and Identifiers

-

Systematic Name: 4,6-dichloro-2-methylpyrimidine-5-carbonitrile

-

CAS Number: 76574-36-2[1]

-

Molecular Formula: C₆H₃Cl₂N₃[2]

-

Molecular Weight: 188.02 g/mol [2]

Molecular Structure

The molecule consists of a pyrimidine ring substituted at the 2-position with a methyl group, at the 4- and 6-positions with chlorine atoms, and at the 5-position with a nitrile group. The electron-withdrawing nature of the chlorine atoms and the nitrile group significantly influences the reactivity of the pyrimidine ring.

Caption: 2D structure of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile.

Physical and Chemical Properties

The macroscopic properties of a compound dictate its handling, storage, and application. The data presented here are compiled from various chemical suppliers and databases.

Summary of Properties

| Property | Value | Source |

| Appearance | Solid | [3] |

| Molecular Weight | 188.02 g/mol | [2] |

| Flash Point | 114 °C | [2] |

| Melting Point | Data not available. For the related compound, 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile, the melting point is 106-110 °C. | [3] |

| Boiling Point | Data not available. | |

| Solubility | The related compound, 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile, is soluble in Chloroform and Ethyl Acetate. | [4] |

Stability and Reactivity

-

Stability: Stable under normal storage conditions.

-

Incompatible Materials: Strong oxidizing agents, Strong acids[5].

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas[5].

-

Reactivity: The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic aromatic substitution, making this compound a valuable precursor for creating diverse libraries of pyrimidine derivatives[6].

Spectroscopic Profile

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is expected to be very simple, showing a single peak corresponding to the methyl protons.

-

CH₃ (s, 3H): Expected around δ 2.5-2.8 ppm. The exact chemical shift would be influenced by the combined electron-withdrawing effects of the two chlorine atoms and the nitrile group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will be more complex and informative for structural confirmation.

-

CH₃: A peak in the aliphatic region, expected around δ 20-25 ppm.

-

C-CN: The carbon of the nitrile group, expected around δ 115-120 ppm.

-

Aromatic Carbons: Four distinct signals are expected for the pyrimidine ring carbons (C2, C4, C5, C6). The carbons bonded to chlorine (C4, C6) would appear downfield, likely in the δ 160-170 ppm range. The C2 carbon attached to the methyl group and flanked by two nitrogens would also be significantly downfield. The C5 carbon, substituted with the nitrile group, will have a unique chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

C≡N Stretch: A sharp, medium-intensity peak is expected in the range of 2220-2260 cm⁻¹. This is a characteristic peak for a nitrile group.

-

C=N and C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the pyrimidine ring stretching vibrations.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are indicative of the carbon-chlorine bonds.

-

C-H Stretch: Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms. The expected peaks would be at m/z 187 (for ³⁵Cl₂), 189 (for ³⁵Cl³⁷Cl), and 191 (for ³⁷Cl₂), with a relative intensity ratio of approximately 9:6:1.

Experimental Protocols

To ensure scientific integrity, the methods for characterizing 4,6-dichloro-2-methylpyrimidine-5-carbonitrile must be robust and reproducible.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental physical property indicative of purity. A sharp, narrow melting range suggests a high-purity sample, whereas a broad, depressed range indicates the presence of impurities.

Methodology:

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (10-20 °C/min) to approximate the melting point.

-

Allow the apparatus to cool.

-

Perform a second measurement with a new sample, using a slow ramp rate (1-2 °C/min) starting from ~20 °C below the approximate melting point.

-

-

Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Caption: Workflow for determining the melting point of a solid sample.

Protocol: Structural Verification by NMR Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of each proton and carbon atom.

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with analyte peaks[7].

-

Shimming: Place the NMR tube in the spectrometer and perform an automated shimming routine to optimize the magnetic field homogeneity.

-

Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

(Optional) Perform advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) if further structural confirmation is needed.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).

-

Analysis: Integrate the ¹H signals and assign chemical shifts for all peaks in both ¹H and ¹³C spectra, comparing them to expected values.

Safety, Handling, and Storage

Given its chemical nature, proper handling of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile is paramount to ensure laboratory safety.

GHS Hazard Information

-

Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Warning[8]

-

Hazard Statements:

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[8][9].

-

Skin Protection: Wear impervious, flame-resistant protective clothing and gloves (e.g., nitrile rubber)[8][9].

-

Respiratory Protection: Use a full-face respirator with appropriate cartridges if exposure limits are exceeded or if irritation is experienced[8]. Work should be conducted in a well-ventilated area or a laboratory fume hood[9][10].

Storage

-

Store in a well-ventilated place[8].

-

Keep the container tightly closed in a dry environment[9].

-

Store locked up[8].

Conclusion

4,6-dichloro-2-methylpyrimidine-5-carbonitrile is a synthetically valuable building block with a well-defined, albeit reactive, chemical profile. Its properties are dominated by the electron-deficient pyrimidine ring and the versatile chloro and nitrile functional groups. A thorough understanding of its physicochemical properties, spectroscopic signature, and safety requirements—as detailed in this guide—is essential for any researcher aiming to leverage this compound in the synthesis of novel chemical entities for pharmaceutical or material applications.

References

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. Available at: [Link]

-

ChemBK. (2024). 4,6-Dichloro-2-methylpyrimidine. Available at: [Link]

-

Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-Methyl-5-Nitropyrimidine. Asian Journal of Chemistry, 26, 3559-3561. Available at: [Link]

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS 4,6-DICHLORO-2-METHYLPYRIMIDINE. Available at: [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-methyl-5-nitropyrimidine. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

PubChem. (n.d.). 4,6-Dichloropyrimidine-5-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). Pyrimidine, 4,6-dichloro-. NIST Chemistry WebBook. Available at: [Link]

-

Sharma, S. K., et al. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Vibrational spectra of 4,6-dichloro-5-amino pyrimidine molecule. Available at: [Link]

-

Gherase, A., et al. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Solvents as Trace Impurities. Journal of Organic Chemistry, 62, 7512. Available at: [Link]

Sources

- 1. 4,6-DICHLORO-2-METHYLPYRIMIDINE-5-CARBONITRILE | 76574-36-2 [amp.chemicalbook.com]

- 2. 4,6-dichloro-2-methylpyrimidine-5-carbonitrile | 76574-36-2 | BDA57436 [biosynth.com]

- 3. 4,6-二氯-2-(甲硫基)嘧啶-5-腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 33097-13-1 CAS MSDS (4,6-DICHLORO-2-(METHYLTHIO)PYRIMIDINE-5-CARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. mdpi.com [mdpi.com]

- 7. carlroth.com [carlroth.com]

- 8. echemi.com [echemi.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4,6-dichloro-2-methylpyrimidine-5-carbonitrile CAS number 76574-36-2

An In-depth Technical Guide to 4,6-dichloro-2-methylpyrimidine-5-carbonitrile (CAS 76574-36-2)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development. It delves into the core characteristics of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile, a pivotal heterocyclic intermediate. The content moves beyond a simple recitation of facts to explain the causality behind its synthesis, reactivity, and application, providing field-proven insights into its utility.

Introduction: A Versatile Heterocyclic Scaffold

4,6-dichloro-2-methylpyrimidine-5-carbonitrile is a highly functionalized pyrimidine derivative. The pyrimidine ring is a fundamental structural motif in nucleic acids (cytosine, thymine, and uracil) and is consequently recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to a vast range of therapeutic agents, including anticancer and antiviral drugs.[2]

The subject of this guide, with its distinct arrangement of two reactive chlorine atoms, an electron-withdrawing nitrile group, and a methyl group, presents a unique combination of electronic and steric properties. These features make it an exceptionally valuable starting material for the synthesis of complex molecular architectures, particularly in the discovery of kinase inhibitors and other targeted therapeutics.[3][4] The strategic placement of reactive sites allows for controlled, sequential modifications, enabling the construction of diverse chemical libraries for drug screening programs.

Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use. This data is essential for reaction planning, solvent selection, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 76574-36-2 | [5][6][7] |

| Molecular Formula | C₆H₃Cl₂N₃ | [6][7] |

| Molecular Weight | 188.01 g/mol | [6][7] |

| Appearance | Off-white crystalline solid | [8] |

| Flash Point | 114 °C | [7] |

| SMILES String | CC1=NC(=C(C(=N1)Cl)C#N)Cl | [7] |

| InChI Key | Not readily available in search results. |

Synthesis Pathway and Protocol

While a direct, single-publication synthesis for 4,6-dichloro-2-methylpyrimidine-5-carbonitrile was not found, its structure strongly suggests a synthetic route originating from precursors rich in nitrile and amine functionalities. A chemically sound and widely practiced approach for pyrimidine synthesis involves the condensation of an amidine with a β-dicarbonyl compound or its equivalent.[9][10]

A highly plausible precursor is 2-aminoprop-1-ene-1,1,3-tricarbonitrile, which is itself a dimer of malononitrile.[11][12] This intermediate contains the necessary carbon and nitrogen framework. The proposed synthesis involves a cyclization reaction followed by chlorination.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound from a malononitrile dimer.

Experimental Protocol: A Representative Synthesis

This protocol is a representative procedure based on established methods for pyrimidine synthesis and chlorination.[13][14][15]

Step 1: Cyclization to form 4-amino-6-hydroxy-2-methylpyrimidine-5-carbonitrile

-

To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous ethanol, add acetamidine hydrochloride (1.0 equivalent). Stir for 30 minutes at room temperature to form the free amidine.

-

Add 2-aminoprop-1-ene-1,1,3-tricarbonitrile (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

-

The resulting precipitate (the intermediate pyrimidinone) is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Chlorination to yield 4,6-dichloro-2-methylpyrimidine-5-carbonitrile

-

In a flask equipped with a reflux condenser and a gas trap, suspend the dried intermediate pyrimidinone (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).[14]

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring.

-

The precipitated solid product is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.

-

Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Chemical Reactivity: The SNAr Reaction

The reactivity of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile is dominated by the two chlorine atoms, which are activated towards nucleophilic aromatic substitution (SNAr).[8][16][17] The electron-withdrawing nitrile group at the C5 position further enhances the electrophilicity of the C4 and C6 positions, making them highly susceptible to attack by nucleophiles.

Regioselectivity

In this symmetrically substituted pyrimidine, the C4 and C6 positions are electronically equivalent. Therefore, monosubstitution will typically yield a single product. However, controlling the reaction to achieve monosubstitution versus disubstitution requires careful management of stoichiometry and reaction conditions (temperature, reaction time). Generally, using one equivalent of the nucleophile at lower temperatures favors monosubstitution.

Typical SNAr Workflow

Caption: A generalized workflow for SNAr reactions on the title compound.

Protocol: General Monosubstitution with an Amine

-

Dissolve 4,6-dichloro-2-methylpyrimidine-5-carbonitrile (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Add the desired primary or secondary amine (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction for 2-24 hours. The reaction can be gently heated if necessary. Monitor progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in a solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify via column chromatography or recrystallization.

This stepwise introduction of nucleophiles is a cornerstone of library synthesis in drug discovery, allowing for the creation of vast arrays of related compounds from a single, versatile core.[18]

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

Protein kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[4] Consequently, kinase inhibitors are a major class of modern therapeutics.[3][19] The pyrimidine ring is a well-established hinge-binding motif found in numerous FDA-approved kinase inhibitors.[2][10]

4,6-dichloro-2-methylpyrimidine-5-carbonitrile serves as an ideal starting point for the synthesis of such inhibitors. The two chlorine atoms act as handles for introducing different chemical groups that can target specific regions of the kinase active site, such as the solvent-exposed region or the allosteric back pocket.[20][21]

Drug Development Workflow

Caption: Use of the title compound as a scaffold in kinase inhibitor development.

This strategy was famously employed in the synthesis of Dasatinib, a multi-kinase inhibitor.[19] Although Dasatinib itself uses a different dichloropyrimidine, the synthetic logic of sequential SNAr reactions is identical and highlights the industrial relevance of this chemical class.[19][22]

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not available in the cited literature, chemical shifts can be reliably predicted based on extensive NMR databases and the known effects of substituents on the pyrimidine ring.[23][24][25]

| Nucleus | Atom Position(s) | Predicted Chemical Shift (δ, ppm) | Rationale / Notes |

| ¹³C NMR | C2 (bearing -CH₃) | 165 - 170 | Typical for a substituted pyrimidine carbon between two nitrogens. |

| C4 / C6 (bearing -Cl) | 160 - 165 | Highly deshielded due to adjacent nitrogen and chlorine atoms. | |

| C5 (bearing -CN) | 105 - 115 | Shielded relative to other ring carbons, but deshielded by the nitrile group. | |

| -C N | 115 - 120 | Characteristic chemical shift for a nitrile carbon. | |

| -C H₃ | 20 - 25 | Typical for a methyl group attached to an aromatic ring. | |

| ¹H NMR | -CH₃ | 2.5 - 2.8 | Protons of a methyl group attached to the electron-deficient pyrimidine ring. |

Note: Predictions are based on general principles of NMR spectroscopy and data for analogous structures.[23][26] Actual values may vary depending on the solvent and experimental conditions.

Safety, Handling, and Storage

Working with halogenated, nitrogen-containing heterocycles requires strict adherence to safety protocols. The following information is synthesized from available Safety Data Sheets (SDS).[27][28][29]

| Category | Guideline |

| GHS Hazards | Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335).[7][27] |

| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, impervious protective gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated fume hood. If dust is generated, a respirator is recommended.[27][28] |

| Handling | Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[27][28] |

| Storage | Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.[27][29] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[27][29] |

References

-

2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme. [Link]

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

-

4,6-DICHLORO-2-METHYLPYRIMIDINE-5-CARBONITRILE | 76574-36-2. Molbase. [Link]

-

Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. [Link]

-

An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. [Link]

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. [Link]

-

4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2. PubChem. [Link]

-

Synthesis of Pyridine and Spiropyridine Derivatives Derived from 2-aminoprop- 1-ene-1,1,3-tricarbonitrile. ResearchGate. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

-

An Improved and Scalable Process for the Preparation of Dasatinib. Asian Journal of Chemistry. [Link]

-

The Role of Pyrimidine Derivatives in Modern Medicine: A Look at 4,6-Dichloro-5-methylpyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Hans Reich NMR Collection. Organic Chemistry Data. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

-

The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

-

Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. PMC. [Link]

-

Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC. [Link]

-

NMR Chemical Shifts of Trace Impurities. EPFL. [Link]

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,6-DICHLORO-2-METHYLPYRIMIDINE-5-CARBONITRILE | 76574-36-2 [chemicalbook.com]

- 6. 76574-36-2 | CAS DataBase [m.chemicalbook.com]

- 7. 4,6-dichloro-2-methylpyrimidine-5-carbonitrile | 76574-36-2 | BDA57436 [biosynth.com]

- 8. studylib.net [studylib.net]

- 9. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Buy 2-aminoprop-1-ene-1,1,3-tricarbonitrile | 868-54-2 [smolecule.com]

- 12. 2-AMINO-1-PROPENE-1,1,3-TRICARBONITRILE | 868-54-2 [chemicalbook.com]

- 13. asianpubs.org [asianpubs.org]

- 14. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 15. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 16. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 17. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 18. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. asianpubs.org [asianpubs.org]

- 23. organicchemistrydata.org [organicchemistrydata.org]

- 24. organicchemistrydata.org [organicchemistrydata.org]

- 25. epfl.ch [epfl.ch]

- 26. 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13C NMR [m.chemicalbook.com]

- 27. echemi.com [echemi.com]

- 28. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 29. fishersci.com [fishersci.com]

A Spectroscopic Guide to 4,6-dichloro-2-methylpyrimidine-5-carbonitrile: Predictive Analysis and Experimental Protocols

An In-depth Technical Guide Topic: 4,6-dichloro-2-methylpyrimidine-5-carbonitrile Spectroscopic Data (NMR, IR, MS) Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyrimidines are foundational scaffolds in medicinal chemistry and drug discovery, appearing in numerous therapeutic agents.[1][2] The specific analogue, 4,6-dichloro-2-methylpyrimidine-5-carbonitrile, presents a versatile platform for further functionalization via nucleophilic aromatic substitution (SNAr) at the chloro-positions, offering a pathway to novel molecular entities. Unambiguous structural confirmation is the cornerstone of chemical synthesis, and a multi-technique spectroscopic approach is essential for this validation.[3]

Molecular Structure and Functional Characteristics

The structure of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile combines several key functional groups that dictate its spectroscopic signature: an electron-deficient pyrimidine ring, two reactive chloro-substituents, a methyl group, and a nitrile moiety.

Caption: Molecular structure of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule.[3]

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to be remarkably simple, a direct consequence of the molecule's substitution pattern.

-

Expected Signal: A single sharp singlet is anticipated.

-

Origin: This signal arises from the three equivalent protons of the methyl (–CH₃) group attached to the C2 position of the pyrimidine ring.

-

Predicted Chemical Shift (δ): Approximately 2.7 - 2.9 ppm. The electron-withdrawing character of the dichloropyrimidine ring will deshield these protons, shifting them downfield from a typical alkyl-substituted aromatic ring.

-

Causality: The absence of adjacent protons means there will be no spin-spin coupling, resulting in a singlet multiplicity. There are no other protons on the pyrimidine ring itself, leading to a clean spectrum devoid of signals in the aromatic region (typically 6-9 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insight into the carbon backbone, with five distinct signals expected, corresponding to the five unique carbon environments.

-

Signal Prediction:

-

Methyl Carbon (–CH₃): Expected around 20-25 ppm.

-

Nitrile Carbon (–C≡N): A characteristic, relatively weak signal predicted in the 114-118 ppm range.

-

C5 (attached to –CN): Predicted around 110-120 ppm. This carbon is shielded by the nitrile group but deshielded by the adjacent chloro-substituted carbons.

-

C2 (attached to –CH₃): Predicted to be the most deshielded carbon, likely >170 ppm, due to its position between two nitrogen atoms.

-

C4 and C6 (attached to –Cl): These carbons are chemically equivalent and are expected to produce a single signal. Strong deshielding from both the adjacent nitrogen atoms and the directly attached chlorine atoms places this signal in the range of 160-165 ppm.

-

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | 2.7 - 2.9 | Singlet | –CH₃ |

| ¹³C | 20 - 25 | Quartet (in ¹H-coupled) | –CH₃ |

| ¹³C | 114 - 118 | Singlet | –C≡N |

| ¹³C | 110 - 120 | Singlet | C5 |

| ¹³C | > 170 | Singlet | C2 |

| ¹³C | 160 - 165 | Singlet | C4, C6 |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an invaluable tool for the rapid identification of key functional groups by probing their vibrational frequencies.[4] The predicted IR spectrum for 4,6-dichloro-2-methylpyrimidine-5-carbonitrile will be dominated by absorptions from the nitrile and the substituted pyrimidine ring.

-

Key Vibrational Modes:

-

C≡N Stretch: The most diagnostic peak is expected to be a sharp, strong absorption in the 2230-2250 cm⁻¹ region. The conjugation with the pyrimidine ring slightly lowers the frequency compared to a simple alkyl nitrile.

-

C=N and C=C Ring Stretching: Multiple strong to medium bands are predicted in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyrimidine ring vibrations.

-

C-H Stretching and Bending: Aliphatic C-H stretching from the methyl group will appear as weak to medium bands just below 3000 cm⁻¹ (approx. 2950-2990 cm⁻¹ ). C-H bending vibrations are expected around 1450 cm⁻¹ and 1380 cm⁻¹ .

-

C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 850 cm⁻¹ , corresponding to the C-Cl bonds.

-

Table 2: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 2230 - 2250 | Strong, Sharp | C≡N Stretch |

| 1400 - 1600 | Medium to Strong | C=N, C=C Aromatic Ring Stretch |

| 2950 - 2990 | Weak to Medium | Aliphatic C-H Stretch (–CH₃) |

| 1380 - 1450 | Medium | Aliphatic C-H Bend (–CH₃) |

| < 850 | Strong | C-Cl Stretch |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and crucial structural information based on the fragmentation pattern of the ionized molecule.[3]

-

Molecular Ion (M⁺): The molecular formula is C₆H₃Cl₂N₃. The nominal mass is 187 g/mol .

-

Isotopic Pattern: The presence of two chlorine atoms will generate a highly characteristic isotopic cluster for the molecular ion. The ratio of the peaks at M, M+2, and M+4 will be approximately 9:6:1 , arising from the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This pattern is a definitive indicator of a dichloro-substituted compound.

-

Predicted Fragmentation: Electron Ionization (EI) would likely induce the following fragmentation pathways:

-

Loss of a Chlorine radical ([M-Cl]⁺): A common fragmentation for chloro-aromatics, leading to a significant peak at m/z 152.

-

Loss of the Methyl radical ([M-CH₃]⁺): Cleavage of the methyl group would result in a peak at m/z 172.

-

Loss of Hydrogen Cyanide ([M-HCN]⁺): Ejection of HCN from the pyrimidine ring is another plausible pathway.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Self-Validating Experimental Protocols

These protocols are designed for robust data acquisition. Successful structural elucidation relies on cross-validation between these techniques. For instance, the molecular formula determined by high-resolution MS must match the elements and degrees of unsaturation inferred from NMR and IR data.

Protocol: NMR Data Acquisition (¹H and ¹³C)

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity (<1 Hz line width on a reference peak).

-

Tune the probe for both ¹H and ¹³C frequencies.[3]

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum using a 30° or 45° pulse angle.

-

Set the spectral width to cover 0-12 ppm.

-

Use a relaxation delay (d1) of 2 seconds and an acquisition time of at least 3 seconds.

-

Co-add 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0-200 ppm.

-

Use a relaxation delay of 3-5 seconds to ensure quantitative detection of quaternary carbons.

-

Co-add 1024 scans or more, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Protocol: ATR-FTIR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean by wiping with isopropyl alcohol and performing a background scan.[5]

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Use a resolution of 4 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. Label the major peaks corresponding to the key functional groups.

Protocol: Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system.[6]

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).[6]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet: Set to 250 °C with a splitless injection.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Data Analysis: Analyze the total ion chromatogram to find the peak corresponding to the compound. Examine the mass spectrum of this peak, identifying the molecular ion cluster and major fragment ions. For accurate mass, use an ESI-TOF or Orbitrap instrument.

Conclusion

This guide provides a comprehensive, predictive spectroscopic profile for 4,6-dichloro-2-methylpyrimidine-5-carbonitrile. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data are highly characteristic and, when taken together, should allow for the unequivocal identification and structural confirmation of this valuable synthetic intermediate. The provided protocols offer a standardized methodology for researchers to obtain empirical data, which remains the gold standard for chemical characterization.

References

- BenchChem. (2025). Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Comparative Guide.

- Sharma, V.K., Kumar, P., & Sharma, S.D. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.

- Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.

- Semantic Scholar. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- BenchChem. (2025). Quantitative Analysis of 2-Amino-4,6-dichloropyrimidine-13C2: A Comparative Guide to Accuracy and Precision.

Sources

The Dichotomous Reactivity of the Nitrile Group on Dichloromethylpyrimidine Scaffolds: A Technical Guide for Drug Development Professionals

Foreword: Unlocking the Synthetic Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a "privileged structure," a foundational motif in a multitude of approved therapeutics, from anticancer agents to antivirals.[1] The strategic functionalization of this heterocycle is a cornerstone of drug design, enabling the fine-tuning of pharmacological properties. Among the vast array of substituted pyrimidines, those bearing a dichloromethyl moiety and a nitrile group present a particularly intriguing synthetic puzzle. The potent electron-withdrawing nature of the dichloromethyl group, coupled with the inherent electronic characteristics of the pyrimidine ring, imbues the nitrile group with a unique and often dichotomous reactivity profile. This guide provides an in-depth exploration of the chemical behavior of the nitrile group in dichloromethylpyrimidines, offering field-proven insights and detailed protocols to empower researchers in harnessing the full synthetic potential of this versatile scaffold.

The Electronic Landscape: Understanding the Push and Pull

The reactivity of the nitrile group (-C≡N) is fundamentally dictated by the electrophilicity of its carbon atom. In the context of a dichloromethylpyrimidine, several electronic factors are at play:

-

The Pyrimidine Ring: As a heteroaromatic system, the pyrimidine ring is inherently electron-deficient, withdrawing electron density from its substituents. This effect enhances the partial positive charge on the nitrile carbon, making it more susceptible to nucleophilic attack.[2]

-

The Dichloromethyl Group (-CHCl₂): This group exerts a strong electron-withdrawing inductive effect (-I), further polarizing the pyrimidine ring and, consequently, the attached nitrile group. This heightened electrophilicity is a double-edged sword: while it activates the nitrile for certain transformations, it can also influence the reactivity of the chloro-substituents on the pyrimidine ring, leading to competing reaction pathways.

This interplay of electronic effects creates a nuanced reactivity profile where the nitrile group can act as a versatile synthetic handle, provided the reaction conditions are carefully controlled to manage chemoselectivity.

Navigating the Competitive Landscape: Reactivity of the Chloro Groups

A critical aspect of manipulating the nitrile group on a dichloropyrimidine scaffold is understanding the competing reactivity of the chloro substituents. In molecules such as 2,4-dichloro-5-cyanopyrimidine, the two chlorine atoms are not electronically equivalent, leading to regioselective nucleophilic aromatic substitution (SNAr).

Generally, the chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at the C2 position. This preference is attributed to the greater contribution of the C4 carbon to the Lowest Unoccupied Molecular Orbital (LUMO), rendering it more electrophilic. However, this inherent selectivity can be modulated by several factors:

-

Steric Hindrance: Bulky nucleophiles may favor attack at the less sterically hindered position.

-

Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the C4/C2 selectivity.

-

Nature of the Nucleophile: Certain nucleophiles exhibit an intrinsic preference for one position over the other. For instance, tertiary amines have been shown to favor substitution at the C2 position.

A thorough understanding of these factors is paramount for designing selective transformations that target the nitrile group without unintended reactions at the chloro-positions.

Key Transformations of the Nitrile Group

The activated nature of the nitrile group on dichloromethylpyrimidine opens the door to a variety of valuable chemical transformations.

Hydrolysis: Accessing Amides and Carboxylic Acids

The conversion of the nitrile to a primary amide or a carboxylic acid is a fundamental transformation in drug discovery, often employed to introduce hydrogen bond donors and acceptors or to serve as a precursor for further functionalization.

Mechanistic Insight: The hydrolysis of nitriles can be catalyzed by either acid or base. Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon for attack by water. In basic media, the hydroxide ion directly attacks the nitrile carbon. The reaction proceeds through an amide intermediate, which can be isolated under carefully controlled, milder conditions.[3] Harsh conditions typically lead to the full hydrolysis to the carboxylic acid.[4]

Field-Proven Protocols:

While specific protocols for the hydrolysis of the nitrile on a dichloromethylpyrimidine are not extensively documented, the following procedures, adapted from related pyrimidine systems, serve as excellent starting points.

Protocol 1: Selective Hydrolysis to the Amide

| Parameter | Value | Rationale |

| Reagents | 2,4-dichloro-5-cyanopyrimidine, Urea-Hydrogen Peroxide (UHP), K₂CO₃ | UHP provides a mild, in situ source of hydrogen peroxide under basic conditions, favoring the formation of the amide over the carboxylic acid. |

| Solvent | Acetone/Water | A co-solvent system to ensure solubility of both the starting material and reagents. |

| Temperature | 0 °C to Room Temperature | Lower temperatures help to control the exothermicity of the reaction and prevent over-hydrolysis. |

| Reaction Time | 2-6 hours | Monitored by TLC or LC-MS to ensure consumption of starting material and minimize byproduct formation. |

Step-by-Step Methodology:

-

Dissolve 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in a mixture of acetone and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add K₂CO₃ (2.0 eq) and Urea-Hydrogen Peroxide (3.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Complete Hydrolysis to the Carboxylic Acid

| Parameter | Value | Rationale |

| Reagents | 2,4-dichloro-5-cyanopyrimidine, 6M H₂SO₄ | Strong acidic conditions and elevated temperature drive the hydrolysis past the amide stage to the carboxylic acid.[3] |

| Solvent | Water/Dioxane | A co-solvent system to aid in the solubility of the organic substrate. |

| Temperature | Reflux (approx. 100 °C) | To provide the necessary activation energy for the complete hydrolysis of both the nitrile and the intermediate amide. |

| Reaction Time | 12-24 hours | Extended reaction time is often required for complete conversion. |

Step-by-Step Methodology:

-

Suspend 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in a mixture of dioxane and 6M aqueous sulfuric acid.

-

Heat the mixture to reflux and maintain for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material and amide intermediate are consumed.

-

Cool the reaction mixture to room temperature and pour it onto ice.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting carboxylic acid by recrystallization or column chromatography.

Reduction: Forging Aminomethylpyrimidines

The reduction of the nitrile group to a primary amine provides a flexible linker and a basic center, which can be crucial for modulating the pharmacokinetic properties of a drug candidate.

Mechanistic Insight: The reduction of nitriles to primary amines is typically achieved using strong hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[5] The reaction with LiAlH₄ involves the nucleophilic addition of two hydride ions to the nitrile carbon. Catalytic hydrogenation proceeds via the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst. A common challenge is the formation of secondary and tertiary amine byproducts through the reaction of the initially formed amine with the intermediate imine.

Field-Proven Protocols:

Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)

| Parameter | Value | Rationale |

| Reagents | 2,4-dichloro-5-cyanopyrimidine, LiAlH₄ | A powerful reducing agent capable of converting nitriles to primary amines. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | An aprotic ether solvent that is stable to LiAlH₄. |

| Temperature | 0 °C to Reflux | The reaction is typically initiated at a lower temperature for controlled addition of the reagent and then heated to drive the reaction to completion. |

| Reaction Time | 4-12 hours | Monitored by TLC or LC-MS. |

Step-by-Step Methodology:

-

To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude aminomethylpyrimidine by column chromatography.

Grignard Addition: Constructing Ketone Scaffolds

The reaction of the nitrile group with Grignard reagents provides a powerful method for carbon-carbon bond formation, leading to the synthesis of ketones after acidic workup.

Mechanistic Insight: The Grignard reagent acts as a strong carbon nucleophile, attacking the electrophilic carbon of the nitrile to form a magnesium salt of an imine. This intermediate is stable to further attack by the Grignard reagent. Subsequent hydrolysis with aqueous acid converts the imine to a ketone.[6][7]

Field-Proven Protocols:

Protocol 4: Grignard Reaction to Synthesize Ketones

| Parameter | Value | Rationale |

| Reagents | 2,4-dichloro-5-cyanopyrimidine, Grignard Reagent (e.g., Phenylmagnesium bromide, 1.5 eq) | The organometallic reagent provides the carbon nucleophile for addition to the nitrile. |

| Solvent | Anhydrous Diethyl Ether or THF | Standard aprotic solvents for Grignard reactions. |

| Temperature | 0 °C to Room Temperature | The reaction is typically started at a lower temperature and allowed to proceed at room temperature. |

| Reaction Time | 2-8 hours | Monitored by TLC or LC-MS. |

Step-by-Step Methodology:

-

To a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add the Grignard reagent (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-8 hours.

-

Monitor the reaction for the consumption of the starting material.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ketone by column chromatography.

[3+2] Cycloaddition: Formation of Tetrazoles

The conversion of a nitrile to a tetrazole ring is a widely used bioisosteric replacement for a carboxylic acid group in medicinal chemistry, often improving the metabolic stability and pharmacokinetic profile of a compound.

Mechanistic Insight: The most common method for tetrazole synthesis is the [3+2] cycloaddition of an azide, typically sodium azide, with the nitrile. The reaction is often catalyzed by a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., ammonium chloride) to activate the nitrile. The mechanism can be either a concerted or a stepwise process.

Field-Proven Protocols:

Protocol 5: Synthesis of 5-(2,4-dichloropyrimidin-5-yl)-1H-tetrazole

| Parameter | Value | Rationale |

| Reagents | 2,4-dichloro-5-cyanopyrimidine, Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) | Sodium azide serves as the azide source, and ammonium chloride acts as a proton source to activate the nitrile. |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent suitable for this type of reaction. |

| Temperature | 100-120 °C | Elevated temperatures are typically required to drive the cycloaddition. |

| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |

Step-by-Step Methodology:

-

To a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid.

-

Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

-

If necessary, the crude product can be purified by recrystallization.

Visualizing the Reaction Pathways

To better illustrate the synthetic possibilities and the interplay of reactive sites, the following diagrams outline the key transformations of the nitrile group on a dichloromethylpyrimidine core.

Caption: Key transformations of the nitrile group on a dichloromethylpyrimidine scaffold.

Caption: Step-by-step workflow for the selective hydrolysis of the nitrile to an amide.

Conclusion and Future Perspectives

The nitrile group on dichloromethylpyrimidine scaffolds represents a highly versatile functional group whose reactivity is significantly enhanced by the electron-withdrawing nature of the pyrimidine ring and the dichloromethyl substituent. While this activation facilitates a range of valuable transformations including hydrolysis, reduction, Grignard addition, and cycloaddition, it also necessitates a nuanced understanding of the competing reactivity at the chloro-positions. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and drug development professionals to navigate the synthetic challenges and unlock the full potential of this privileged scaffold. As the demand for novel therapeutics continues to grow, the strategic manipulation of such reactive intermediates will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

-

Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. (n.d.). Retrieved January 6, 2026, from [Link]

-

The Role of 2,4-Dichloro-5-cyanopyrimidine in Drug Discovery. (n.d.). Retrieved January 6, 2026, from [Link]

-

Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). Retrieved January 6, 2026, from [Link]

-

One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019, June 21). Indian Academy of Sciences. Retrieved January 6, 2026, from [Link]

-

The synthesis of pyrimidine-5-carboxamides. (n.d.). Retrieved January 6, 2026, from [Link]

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (n.d.). Retrieved January 6, 2026, from [Link]

-

20.7: Chemistry of Nitriles. (2024, September 30). OpenStax. Retrieved January 6, 2026, from [Link]

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

Grignard Reaction of Nitriles EXPLAINED! (2024, May 1). The Organic Chemistry Tutor. Retrieved January 6, 2026, from [Link]

-

Conversion of nitrile to various other functional groups. (n.d.). Retrieved January 6, 2026, from [Link]

-

An overview of synthetic modification of nitrile group in polymers and applications. (n.d.). Retrieved January 6, 2026, from [Link]

-

Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. (n.d.). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

Reactivity of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Addition of Grignard reagent to nitrile. (n.d.). Retrieved January 6, 2026, from [Link]

-

Conversion of nitrile to other functional groups. (n.d.). Retrieved January 6, 2026, from [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

A Single Enzyme Transforms a Carboxylic Acid to a Nitrile through an Amide Intermediate. (2016, September 1). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Hydrolysis of Amide. (n.d.). Organic Synthesis. Retrieved January 6, 2026, from [Link]

-

(PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2010, August 7). ResearchGate. Retrieved January 6, 2026, from [Link]

- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (n.d.). Google Patents.

-

Amide synthesis by oxidation, hydrolysis or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

the hydrolysis of amides. (n.d.). Chemguide. Retrieved January 6, 2026, from [Link]

-

mechanism of amide hydrolysis. (2019, January 15). YouTube. Retrieved January 6, 2026, from [Link]

-

An overview of synthetic modification of nitrile group in polymers and applications. (2020, April 15). Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

Amide synthesis by C-N coupling, hydrolysis, oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? (2013, December 24). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. (n.d.). WIPO Patentscope. Retrieved January 6, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

electrophilic and nucleophilic sites of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4,6-dichloro-2-methylpyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrimidine core is a common motif in numerous biologically active molecules, including anticancer and antibacterial agents.[1] The strategic placement of two chlorine atoms, a methyl group, and a powerful electron-wielding carbonitrile group endows this molecule with a distinct and exploitable reactivity profile. Understanding the interplay of these functional groups is paramount for its effective utilization as a building block in the synthesis of complex molecular architectures.

This guide provides a detailed analysis of the electronic landscape of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile, identifying its key electrophilic and nucleophilic centers. We will delve into the mechanistic underpinnings of its reactivity, with a primary focus on Nucleophilic Aromatic Substitution (SNAr), and provide practical, field-proven insights for its synthetic manipulation.

Electronic Architecture and Prediction of Reactive Sites

The reactivity of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile is dictated by the electronic properties of its substituted pyrimidine ring. The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is significantly amplified by the substituents.

-

Electrophilic Centers : The primary drivers of electrophilicity are the powerful electron-withdrawing groups attached to the ring.

-

C4 and C6 Positions : These carbon atoms are bonded to highly electronegative chlorine atoms. The chlorines exert a strong negative inductive effect (-I), withdrawing electron density and rendering the C4 and C6 positions highly electron-poor and thus, highly electrophilic. This makes them prime targets for nucleophilic attack.[2] The electron-deficient nature of the pyrimidine ring greatly facilitates this process.[3]

-

The Cyano Group (-C≡N) : The carbonitrile group is one of the strongest electron-withdrawing groups due to both a powerful inductive effect and a resonance effect. It drastically lowers the electron density of the entire aromatic system, further activating the C4 and C6 positions towards nucleophilic displacement.

-

The Methyl Group (-CH₃) : In contrast, the methyl group at the C2 position is weakly electron-donating through hyperconjugation. This slightly increases the electron density at C2 relative to C4 and C6, making it a less favorable site for nucleophilic attack.[4]

-

-

Nucleophilic Centers :

-

Ring Nitrogens (N1 and N3) : The two nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, making them the primary nucleophilic and basic sites on the molecule. They can be readily protonated by acids or coordinate to Lewis acids and metal centers.

-

Nitrile Nitrogen : The nitrogen of the cyano group also has a lone pair, but its nucleophilicity is significantly reduced due to the sp-hybridization and the electronegativity of the nitrogen atom itself.

-

Summary of Predicted Reactive Sites

| Site | Type | Controlling Factors | Predicted Reactivity |

| C4 / C6 | Electrophilic | -I effect of Chlorine; -I & -R effects of Cyano group; Electron-deficient ring | Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) |

| C2 | Electrophilic | Electron-donating CH₃ group | Significantly less reactive to nucleophilic attack than C4/C6 |

| Nitrile Carbon | Electrophilic | Polarization of C≡N bond | Susceptible to nucleophilic addition (e.g., hydrolysis), but typically requires harsher conditions than SNAr |

| N1 / N3 | Nucleophilic | Lone pair of electrons | Basic sites; can be protonated or coordinate to Lewis acids |

The Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)